For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Orfamide A
This document provides a comprehensive overview of the cyclic lipodepsipeptide Orfamide A, detailing its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its characterization and synthesis.
Introduction
Orfamide A is a cyclic lipodepsipeptide natural product first isolated from the biocontrol bacterium Pseudomonas protegens.[1] It belongs to a class of bioactive biosurfactants known as orfamides, which are synthesized by non-ribosomal peptide synthases (NRPSs).[2] These compounds exhibit a range of biological activities, including antifungal, anti-oomycete, and insecticidal properties, making them of significant interest in agricultural and pharmaceutical research.[3] The initial structural elucidation of Orfamide A was performed using NMR and mass spectrometry, with its absolute stereochemistry later being definitively corrected through total synthesis.[2]
Chemical Structure of Orfamide A
Orfamide A is composed of a ten-amino-acid peptide chain that is cyclized through an ester bond (depsi bond) between the C-terminal valine and the hydroxyl group of a threonine residue. This cyclic peptide core is attached to an N-terminal fatty acid tail.[1]
The definitive structure, confirmed by total synthesis and spectral analysis, incorporates a (3R)-hydroxy tetradecanoic acid tail and the following peptide sequence with specific stereochemistry: L-Gln, L-Val, D-Val, L-Asp, D-Leu, L-Leu, D-Ser, L-Thr, L-Leu, L-Val.[4][5] A critical correction to the initially proposed structure identified the leucine at position 5 as a D-amino acid (D-Leu) and the stereocenter of the 3-hydroxy fatty acid as having an R-configuration.[4]
Caption: Simplified schematic of the Orfamide A chemical structure.
Physicochemical and Spectroscopic Data
The structural characterization of Orfamide A relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Source |
| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₇ | Deduced from MS and NMR |
| Molecular Weight | 1279.6 g/mol | Deduced from MS and NMR |
| Mass Spectrometry | m/z = 1295.8 ± 0.5 [M+Na]⁺ | [4] |
| Spectroscopic Data | Description | Source |
| 1D & 2D NMR | The structure was elucidated using various NMR experiments. 1H NMR spectra show characteristic peptide amide and α-proton signals. | [6][7] |
| NMR Fingerprinting | The combined ¹H and ¹³C chemical shifts serve as a sensitive fingerprint to differentiate between diastereomers, confirming the stereochemistry. | [8][9] |
Biological Activity of Orfamide A
Orfamide A exhibits a diverse range of biological activities, primarily related to its function as a biosurfactant and its interactions with eukaryotic cells.
| Activity Type | Target Organism/System | Effect | Source |
| Anti-oomycete | Phytophthora and Pythium | Causes zoospore lysis | [3][10] |
| Antifungal | Magnaporthe oryzae | Inhibits appressorium formation, reducing rice blast severity | [2][11] |
| Antifungal | Rhizoctonia solani | Active in in vitro assays | [2][3][10] |
| Insecticidal | Aphids | Dose-dependent insecticidal activity | [2][3] |
| Antiprotozoal | Trypanosoma brucei | Acute toxicity | [5] |
| Motility | Pseudomonas protegens | Determinant for bacterial swarming motility | [2] |
Biosynthesis of Orfamide A
Orfamide A is synthesized via a multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). In P. protegens, the biosynthesis is encoded by a gene cluster containing three large structural genes: ofaA, ofaB, and ofaC.[10] Each gene encodes modules responsible for the activation and incorporation of specific amino acids into the growing peptide chain. The modules contain several domains: an Adenylation (A) domain for amino acid selection, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain for peptide bond formation. Some modules also contain an Epimerization (E) domain to convert L-amino acids to their D-isomers. The process terminates with a Thioesterase (TE) domain that catalyzes the cyclization and release of the final lipodepsipeptide.
Caption: Modular organization of the Orfamide A NRPS gene cluster.
Experimental Protocols
Isolation and Purification
A common protocol for the isolation of orfamides from bacterial culture is as follows:[11][12]
-
Cultivation: Pseudomonas protegens is cultured in a suitable medium (e.g., King's B) to promote the production of secondary metabolites.
-
Extraction: The crude extract is obtained from the culture broth via an acid-aided precipitation process. The pH of the supernatant is lowered to precipitate the lipopeptides.
-
Purification: The crude precipitate is redissolved and subjected to purification using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the compounds, with fractions containing Orfamide A being collected based on their retention time and UV absorbance.
Total Synthesis
The total synthesis of Orfamide A was critical for confirming its stereochemistry. A solid-phase peptide synthesis (SPPS) approach is typically employed:[13]
-
Resin Loading: The C-terminal amino acid is loaded onto a solid support resin.
-
Peptide Elongation: The peptide chain is built sequentially. Each cycle involves:
-
Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (e.g., using 20% piperidine in DMF).
-
Coupling: Addition of the next Fmoc-protected amino acid using coupling reagents (e.g., HATU, HOBt, DIEA in DMF).
-
-
Fatty Acid Acylation: The (R)-3-hydroxy tetradecanoic acid (with a protected hydroxyl group, e.g., TBS) is coupled to the N-terminus of the completed peptide chain.
-
Cleavage and Deprotection: The lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously (e.g., using 0.1 N HCl in HFIP).
-
Macrolactamization: The linear precursor is cyclized under high dilution conditions using a macrolactamization agent (e.g., HATU, HOAt) to form the ester bond between the C-terminal carboxyl group and the side-chain hydroxyl of threonine.
-
Purification: The final cyclic product is purified by RP-HPLC.
Structure Elucidation Workflow
The process of identifying and characterizing a novel lipopeptide like an orfamide follows a standardized workflow.
Caption: General experimental workflow for the elucidation of Orfamide A.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Structure Correction of the Cyclic Lipodepsipeptide Orfamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and characterization of a new cyclic lipopeptide orfamide H from Pseudomonas protegens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
